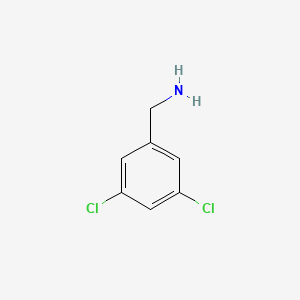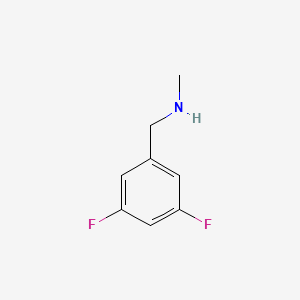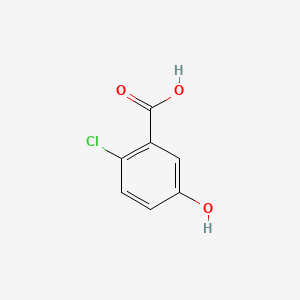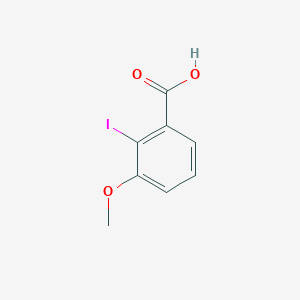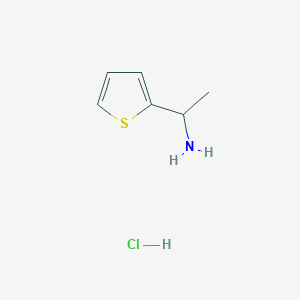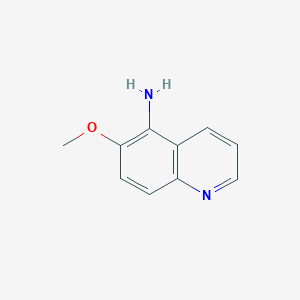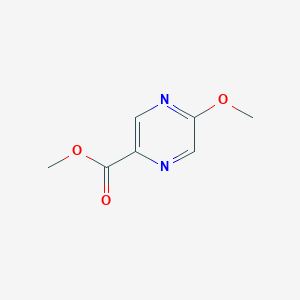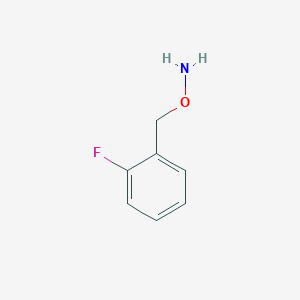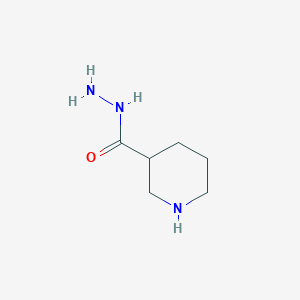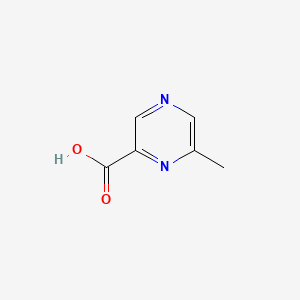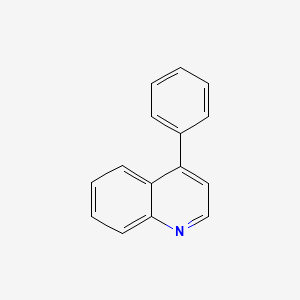
4-Phenylquinoline
Übersicht
Beschreibung
4-Phenylquinoline is a chemical compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound features a quinoline core structure with a phenyl group at the 4-position. This structure serves as a scaffold for the development of various derivatives with diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of 4-phenylquinoline derivatives has been explored through different methods. One approach involves a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols, which includes N-benzylation, benzylic C-H amidation, and dehydrogenation in water . Another method reported is the one-pot reaction from N-acyl-o-aminobenzophenones using NaH as a base, which yields 4-phenylquinolin-2(1H)-one derivatives . Additionally, the synthesis of 4-amino-2-phenylquinoline derivatives has been achieved by reacting 4-chloro-2-arylquinoline compounds with amide solvents .
Molecular Structure Analysis
The molecular structure of 4-phenylquinoline derivatives has been characterized using various spectroscopic methods and X-ray diffraction. For instance, the crystal structure of 4-phenylquinolin-2-(1H)-one has been determined, revealing that the quinoline moiety and the substituted phenyl ring are nearly planar with a dihedral angle of 64.65(6)°10. The structure is further stabilized by intermolecular N-H…O and C-H…O interactions.
Chemical Reactions Analysis
Chemical reactions involving 4-phenylquinoline derivatives include the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents and the intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide to form 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one . Additionally, the formation of bromonium ylides has been proposed in the synthesis of 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-phenylquinoline derivatives are influenced by their molecular structure and substituents. For example, the basicity of 4-amino-2-phenylquinazolines has been studied, and their dissociation constants determined . The antiproliferative activity of certain derivatives has been evaluated, indicating that the position and nature of substituents on the quinoline ring are crucial for biological activity .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Application : 4-Phenylquinoline derivatives have garnered significant attention due to their diverse pharmacological and industrial applications . They have potential as promising drug candidates .
- Methods of Application : The structural diversity achievable through modifications at various positions of the phenylquinoline-4-carboxylic acid scaffold .
- Results or Outcomes : The pharmacological applications of phenylquinoline-4-carboxylic acid derivatives, such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities, are highlighted .
-
Organic Synthesis
- Application : 4-Phenylquinoline is used as a catalyst in organic synthesis.
-
Pharmaceutical Design
- Application : 4-Phenylquinoline is used as a building block for designing novel pharmaceuticals.
-
Material Science
-
Antibacterial
-
Antifungal
-
Anti-Malarial
-
Antiviral Activities
-
Anti-Inflammatory
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCUXGFHUYBUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334785 | |
| Record name | 4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylquinoline | |
CAS RN |
605-03-8 | |
| Record name | 4-Phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



